2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one
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Overview
Description
2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of furan-chromenone derivatives This compound is characterized by the presence of a furan ring fused to a chromenone structure, with a dichlorophenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to confirm the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects . Molecular modeling studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
[5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM): This compound shares a similar furan-chromenone structure and has been studied for its biological activities.
6-[5-(2,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride: Another related compound with similar structural features and potential therapeutic applications.
Uniqueness
2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one stands out due to its unique combination of a dichlorophenyl group and a furan-chromenone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H12Cl2O3 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methylchromen-4-one |
InChI |
InChI=1S/C20H12Cl2O3/c1-11-2-5-18-13(8-11)16(23)10-20(25-18)19-7-6-17(24-19)12-3-4-14(21)15(22)9-12/h2-10H,1H3 |
InChI Key |
TYJWBSDCBUXXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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